CALCIUM SILICIDE
Description
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Properties
CAS No. |
12775-68-7 |
|---|---|
Molecular Formula |
Si3Ta5 |
Origin of Product |
United States |
Historical Context of Silicide Research in Materials Science
The exploration of silicides, compounds containing silicon and a more electropositive element, dates back to the early 19th century. In 1810, the first intentional synthesis of an iron silicide alloy was achieved by Jöns Jakob Berzelius. mdpi.com This marked the beginning of a field that would evolve significantly over the next century. The development of the electric arc furnace in the late 1890s by researchers like Ferdinand Frederic Henri Moissan enabled the production of silicides with higher silicon content on an industrial scale. mdpi.com
The early 20th century saw a burgeoning interest in the properties of silicon-metal alloys. numberanalytics.com However, it was in the mid-20th century that the potential of silicides as high-temperature structural materials began to be seriously considered. W.A. Maxwell's research in the early 1950s on molybdenum disilicide (MoSi₂) as a high-temperature structural material was a pioneering effort, though the materials community at the time was not fully prepared to work with brittle materials. scispace.com The 1970s witnessed a resurgence of interest, with researchers like E. Fitzer investigating MoSi₂ matrix composites, paving the way for their use in high-temperature applications. scispace.com This historical progression laid the groundwork for the study and application of a wide range of silicides, including calcium silicide.
Academic Significance of Calcium Silicide As an Inorganic Compound
Calcium silicide is an inorganic compound that can exist in different forms, including CaSi, CaSi₂, and Ca₅Si₃. nanorh.comchemeurope.com It is typically a whitish or dark grey to black solid. chemeurope.com The academic significance of this compound stems from its distinct chemical and physical properties, which make it a subject of interest in various scientific disciplines.
The compound is synthesized by reacting calcium metal with silicon at high temperatures. nanorh.com It is insoluble in water but can decompose in its presence, particularly in hot water, to produce hydrogen and calcium hydroxide. chemeurope.com This reactivity is a key aspect of its chemical profile.
The properties of this compound are summarized in the table below:
| Property | Value |
| Chemical Formula | CaSi₂ chemeurope.com |
| Melting Point | 700-935°C chemeurope.com |
| Appearance | Whitish or dark grey to black solid chemeurope.com |
| Solubility in Water | Insoluble, but decomposes chemeurope.com |
These properties, particularly its reactivity and thermal stability, have made this compound a valuable compound for both fundamental research and practical applications.
Advanced Characterization Techniques for Calcium Silicide Materials
Spectroscopic Analysis of Calcium Silicide Structures
Spectroscopic techniques are indispensable for probing the chemical and structural environment of atoms and functional groups within this compound materials. By analyzing the interaction of electromagnetic radiation with the material, these methods reveal detailed information about bonding, molecular vibrations, and local atomic coordination.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique used to identify functional groups and study the polymerization of silicate (B1173343) structures in this compound and its hydrated derivatives, such as calcium silicate hydrate (B1144303) (C-S-H). The technique works by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds.
FTIR analyses require only a small amount of sample and can provide results within minutes. In the study of C-S-H gels, FTIR is particularly effective for monitoring hydration reactions. The formation of the C-S-H gel is accompanied by a progressive shift in the peak maximum for the O-Si-O stretching vibrations from approximately 905 cm⁻¹ to 995 cm⁻¹ over a week. This shift to higher wavenumbers indicates an increasing degree of polymerization of the silicate chains.
Changes in the calcium-to-silicon (Ca/Si) ratio can also be identified through variations in the FTIR spectra. Different sampling techniques can be employed, including transmission spectroscopy (e.g., using KBr pellets), which yields well-defined bands, and Attenuated Total Reflection (ATR), which is useful for surface analysis without extensive sample preparation.
Table 1: Key FTIR Bands for Calcium Silicate Phases
| Wavenumber (cm⁻¹) | Assignment | Phase/Compound | Reference |
|---|---|---|---|
| 905 → 995 | O-Si-O stretching vibrations | C-S-H gel formation | |
| 1100–950 | Si-O stretching | C-S-H |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments (e.g., ²⁹Si MAS NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for investigating the local atomic environments in calcium silicate materials. For silicates, ²⁹Si Magic Angle Spinning (MAS) NMR is particularly powerful, as it provides quantitative data on the connectivity of silicate tetrahedra (Qⁿ environments), the degree of hydration, and the mean silicate chain length (MCL).
The Qⁿ notation describes the number (n) of other silicate tetrahedra to which a given SiO₄ tetrahedron is bonded. ²⁹Si MAS NMR can distinguish between:
Q⁰ : Isolated tetrahedra (nesosilicates)
Q¹ : End-chain tetrahedra (sorosilicates)
Q² : Middle-chain tetrahedra (inosilicates)
Q³ : Sheet-forming tetrahedra (phyllosilicates)
Q⁴ : Framework tetrahedra (tectosilicates)
Studies have shown that as the Ca/Si ratio in C-S-H increases, the silicate structure depolymerizes. For instance, at a high Ca/Si ratio, the proportion of Q² environments decreases, while the Q¹ environment, representing shorter chains, increases significantly. Research on the hydration of calcium silicate cements has used ²⁹Si MAS NMR to determine the extent of hydration, finding it can reach over 93% within a week. The MCL of the C-S-H gel has also been estimated using this technique, showing an increase from 3.7 to 4.1 over the first week of hydration. Furthermore, ¹H-²⁹Si cross-polarization (CP) MAS NMR can be used to selectively observe hydrated silicate species.
Table 2: ²⁹Si MAS NMR Findings for Calcium Silicate Hydration
| Time | Extent of Hydration (%) | Mean Silicate Chain Length (MCL) | Reference |
|---|---|---|---|
| 6 hours | 87.0 | 3.7 | |
| 1 day | 88.8 | 3.7 |
Raman Spectroscopy for Vibrational Modes
Raman spectroscopy is a complementary technique to FTIR that probes the vibrational modes of a material. It is particularly sensitive to the non-polar bonds characteristic of silicate networks. The technique has been successfully applied to identify different this compound phases and study their structural transformations.
In studies of thin films, Raman spectroscopy has identified phonon peaks at 389 cm⁻¹ and 416 cm⁻¹, which are attributed to a specific silicide phase, Ca₃Si₄. The technique is also capable of distinguishing between two-dimensional CaSi₂ structures, which exhibit a single pronounced peak, and bulk CaSi₂ crystals, which have more complex spectra with additional peaks.
Furthermore, in-situ Raman spectroscopy under deviatoric stress has been used to investigate the plastic deformation mechanisms in C-S-H. These studies revealed that the slip plane leading to deformation differs based on whether the silicate chains are cross-linked. For non-cross-linked C-S-H, deformation occurs through the rastering of silicate chains against each other, while in cross-linked structures, slip occurs along the intralayer.
Table 3: Characteristic Raman Peaks for this compound Phases
| Wavenumber (cm⁻¹) | Assignment | Phase | Reference |
|---|---|---|---|
| 389 | Phonon peak | Ca₃Si₄ | |
| 416 | Phonon peak | Ca₃Si₄ |
Diffraction and Scattering Methods for Structural Elucidation
Diffraction and scattering methods utilize X-rays and neutrons to probe the structural arrangement of atoms and larger aggregate structures within this compound materials, providing essential information on crystallinity and nanoscale morphology.
X-ray Diffraction (XRD) for Crystalline Phase Identification and Crystallinity
X-ray Diffraction (XRD) is the primary technique for identifying crystalline phases in materials and determining their degree of crystallinity. The method is based on the principle that a crystalline solid will diffract an incident X-ray beam into specific directions, producing a unique diffraction pattern that serves as a fingerprint for the material's crystal structure. By comparing the obtained pattern with standard data from the Powder Diffraction File (PDF) database, the crystalline components of a sample can be identified.
XRD analysis of various calcium silicate-based materials has consistently identified dicalcium silicate and tricalcium silicate as the main components. The technique is also used to monitor the hydration process
Microscopic and Elemental Characterization
Scanning Electron Microscopy (SEM) is an essential tool for examining the surface morphology and microstructure of this compound materials. dtic.milacs.orgsrce.hrmdpi.comresearchgate.net It provides high-resolution images that reveal details about particle shape, size distribution, and surface texture.
In studies of this compound, SEM analysis has shown that particles can range from coarse and irregular to spherical, depending on the synthesis method. nih.gov For instance, rotary atomization has been used to produce spherical particles of CaSi₂-based compositions. dtic.mil The microstructure of complex alloys containing this compound reveals the distribution of different phases. For example, in a calcium-containing manganese alumosilicon alloy, SEM showed that active elements are present as complex intermetalloids. srce.hr In some cases, large crystal grains in the form of plates appear, which is characteristic of calcium-containing silicon alloys. srce.hr
SEM is also used to observe the effects of processing on the microstructure. For example, after milling, the morphology of calcium silicate particles can become more defined and spheroidal. scirp.org When CaSi₂ is grown on silicon substrates, it can form micro-wall arrays, and the surface of these walls is parallel to the Si {111} planes. nii.ac.jp Furthermore, SEM is employed to study the interaction of this compound with other materials. For instance, in calcium silicate-based cements, SEM reveals the formation of crystalline structures on the surface after incubation in simulated body fluids. mdpi.com
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, making it suitable for analyzing the nanostructure and individual particle sizes of this compound materials. acs.orgresearchgate.net TEM can reveal details at the nanoscale, including lattice fringes, crystal defects, and the nature of interfaces. nii.ac.jp
TEM studies have been instrumental in characterizing the different polytypes of CaSi₂, such as the 3R and 6R forms. acs.org High-resolution TEM (HRTEM) images, combined with selected area electron diffraction (SAED), can be used to derive the crystal structure of new polytypes, like the 21R-CaSi₂. acs.org For mechanochemically synthesized calcium silicate, TEM images have shown the polycrystalline nature of the nanoparticles and their rough, irregular surfaces. scirp.org The particle size can be estimated from these images, with some studies reporting sizes around 13 nm after milling. scirp.org
TEM is also used to investigate the interface between CaSi₂ and other materials, such as silicon substrates. nii.ac.jp For example, enlarged TEM images of the CaSi₂/Si interface have shown both smooth and rough regions, with the smooth interface corresponding to CaSi₂{0001}/Si{111}. nii.ac.jp Additionally, TEM has been used to characterize nanosheets synthesized from CaSi₂. These nanosheets can be just a few nanometers thick. nii.ac.jp In the study of nanostructured calcium silicate bioceramics, TEM revealed that flower-like structures were composed of nanosheets. nih.gov
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique often coupled with SEM or TEM to determine the elemental composition of a sample. mdpi.comwikipedia.orgthermofisher.com It works by detecting the characteristic X-rays emitted from a specimen when it is bombarded with an electron beam. wikipedia.org This allows for both qualitative and quantitative analysis of the elements present. thermofisher.com
In the analysis of this compound and related materials, EDX is used to confirm the presence and distribution of calcium and silicon. mdpi.commdpi.com It can also identify impurities or additional elements in complex alloys and composites. mdpi.comnih.gov For example, in calcium silicate-based cements, EDX has been used to detect elements such as zirconium, oxygen, and carbon, in addition to calcium and silicon. mdpi.com The technique can also track changes in elemental composition over time, such as the increase in calcium on the surface of these cements after incubation. mdpi.com
Elemental mapping with EDX provides a visual representation of the distribution of different elements across a sample's surface. jeol.com This is particularly useful for understanding the phase distribution in multiphase materials. srce.hr For example, in a study of a complex calcium-containing alloy, EDX mapping helped to characterize the different intermetallic phases present. srce.hr Similarly, in the study of nanostructured calcium silicate bioceramics, EDS mapping confirmed that nanosheets were composed of silicon, oxygen, and calcium. nih.gov
Table 1: Summary of EDX Findings for this compound and Related Materials
| Material | Detected Elements | Key Findings | Reference |
|---|---|---|---|
| Calcium Silicate-Based Cements | Ca, Si, O, C, Zr | Increased Ca on the surface after incubation. | mdpi.com |
| Nanostructured Calcium Silicate Bioceramics | Si, O, Ca | Confirmed the elemental composition of nanosheets. | nih.gov |
| Complex Calcium-Containing Alloy | Mn, Si, Al, Ca, Fe | Characterized different intermetallic phases. | srce.hr |
| White ProRoot MTA | C, O, Si, Ca, Bi | Identified bismuth oxide as a radiopacifier. | nih.gov |
Optical microscopy, while having lower resolution than electron microscopy, is a valuable and accessible technique for initial microstructural observations of this compound materials. scientific.net It is often used to get a broad overview of the sample, including grain size, phase distribution, and the presence of large-scale defects. srce.hrscientific.net
In the study of complex alloys containing calcium, such as a calcium-containing manganese alumosilicon alloy, optical microscopy was used as part of a comprehensive microstructural analysis. srce.hr Similarly, in the investigation of squeeze-cast AZ91 Mg alloy with calcium additions, optical microscopy revealed the presence of an α-Mg matrix and a β-Mg₁₇Al₁₂ interdendritic network. scientific.net The addition of calcium was observed to lead to a more homogeneous distribution of this network. scientific.net
Optical microscopy can also be used in conjunction with other techniques for a more complete characterization. For instance, a study on hydrated alite combined light microscopy with μ-CT, SEM, and FIB-nT to create a cross-scale 3D representation of the microstructure. db-thueringen.denih.gov This approach allows for the analysis of the material's structure at multiple length scales, from millimeters down to nanometers.
Thermal Analysis Techniques
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are crucial for understanding the thermal stability and phase transitions of this compound.
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are two common thermal analysis techniques. DTA measures the temperature difference between a sample and an inert reference as a function of temperature, revealing phase transitions such as melting and crystallization. setaramsolutions.com TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition, oxidation, and dehydration. researchgate.net
In the context of this compound, DTA has been used to study the peritectic decomposition of CaSi₂, which occurs at approximately 1030°C. dtic.mil It has also been used to investigate the eutectic melting of CaSi₂ and silicon at around 1028(5) °C. acs.org However, DTA measurements on single-phase 3R and 6R-CaSi₂ did not show any thermal effect that would indicate a phase transition between these polytypes below the melting point. acs.org
TGA/DTA has been used to study the thermal decomposition of CaSi₂ in various environments. For example, when mixed with polytetrafluoroethylene (PTFE), exothermic reactions in the CaSi₂/PTFE mixture begin at about 700 K. akjournals.com TGA has also been used to study the hydration and carbonation of calcium silicate phases, quantifying the amount of carbonates formed and monitoring the degree of reaction. researchgate.net For calcium silicate hydrates (C-S-H), TGA curves show distinct weight loss stages corresponding to the removal of physically bound water and dehydroxylation. escholarship.orgresearchgate.net
Table 2: Thermal Analysis Data for this compound and Related Compounds
| Material System | Technique | Observed Thermal Events | Temperature (°C) | Reference |
|---|---|---|---|---|
| CaSi₂ | DTA | Peritectic Decomposition | 1030 | dtic.mil |
| CaSi₂ + Si | DTA | Eutectic Melting | 1028(5) | acs.org |
| CaSi₂/PTFE | TGA/DTA | Onset of Exothermic Reaction | ~427 (700 K) | akjournals.com |
| Calcium Silicate Hydrate (C-S-H) | TGA | Removal of Physically Bound Water | 100 - 200 | escholarship.org |
| Calcium Silicate Hydrate (C-S-H) | TGA | Portlandite Dehydroxylation | ~450 | escholarship.org |
| Calcium Silicate Hydrate (C-S-H) | TGA | Decarbonation | ~800 | escholarship.org |
| Tricalcium Silicate (C₃S) | TGA/DTG | Decomposition of Ca(OH)₂ | 450 - 550 | researchgate.net |
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Transformations
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques used to investigate the thermal transformations of this compound (CaSi₂). These methods provide insights into melting, decomposition, oxidation, and phase transitions by measuring changes in heat flow and mass as a function of temperature.
TGA and Differential Thermal Analysis (DTA), a technique similar to DSC, have been used to study as-atomized and milled calcium disilicide powders. dtic.mil Analysis performed by heating powder samples in air to 1400°C revealed a peritectic decomposition temperature of 1030°C. dtic.mil Further studies on layer-structured CaSi₂ produced by combustion synthesis have provided more detailed thermal data. researchgate.net When analyzed under a high-purity argon atmosphere, DSC measurements detected a melting event at 1037°C. researchgate.net
In the presence of air, the thermal behavior of CaSi₂ is markedly different due to oxidation. The material shows good stability up to approximately 800°C, after which oxidation processes begin. researchgate.net The DSC thermogram reveals a distinct oxidation peak at 1028°C. researchgate.net This oxidation is proposed to occur in two stages: the first stage, below 1030°C, is attributed to the oxidation of the calcium component within the CaSi₂ structure. The second stage, occurring at higher temperatures, is related to the slower oxidation of the silicon component. researchgate.net
Thermal analysis is also crucial for understanding the polymorphic transformations in CaSi₂. The Zintl phase CaSi₂ is a layered compound known to exist in several stacking variants, including 3R and 6R polytypes. acs.orgnih.gov Thermal analysis, in conjunction with other techniques like X-ray diffraction (PXRD), has shown that while the 6R-CaSi₂ polytype is thermodynamically stable under ambient conditions, the 3R-CaSi₂ polytype can be stabilized as a bulk phase by the presence of nanosized silicon impurities. acs.orgnih.gov Annealing a sample containing both 6R and 3R phases at high temperatures can lead to the transformation of the 6R structure into the 3R polymorph. researchgate.net
Table 1: Thermal Properties of this compound (CaSi₂) from DSC/TGA/DTA
| Analysis Condition | Event | Temperature (°C) | Observation | Source(s) |
| Heating in air | Peritectic Decomposition | 1030 | --- | dtic.mil |
| High-purity argon flow | Melting | 1037 | Endothermic peak | researchgate.net |
| Airflow | Onset of Oxidation | ~800 | Mass gain begins | researchgate.net |
| Airflow | Oxidation Peak | 1028 | Exothermic peak | researchgate.net |
Advanced Characterization of Film and Interfacial Structures
Characterization of Two-Dimensional this compound Films
The synthesis and characterization of two-dimensional (2D) this compound films, primarily CaSi₂, are of significant interest due to their unique electronic and structural properties and their potential as precursors for creating 2D silicon nanosheets (silicene). aps.orgresearchgate.net These films represent the first examples of an epitaxial non-transition-metal silicide. aps.orgaps.org
High-quality epitaxial CaSi₂ films can be grown on Si(111) substrates. aps.orgaps.org The resulting silicide atomic structure and the CaSi₂/Si interface have been determined, revealing a new type of single-crystal metal-silicon interface structurally distinct from previously studied transition-metal silicides. aps.org A study investigating the synthesis of CaSi₂ films via close-spaced evaporation identified a specific growth temperature window of 800–950 °C for forming single-phase 6R-CaSi₂. researchgate.net Outside this optimal range, secondary phases such as CaSi and silicon polycrystals tend to form. researchgate.net X-ray pole figure analysis of these films confirms that they grow epitaxially with a (0001) orientation on the Si(111) surface. researchgate.net
Another method for producing two-dimensional this compound involves the post-growth electron irradiation of epitaxial calcium fluoride (B91410) (CaF₂) films that have thin silicon layers embedded within them on a Si(111) substrate. mdpi.com It is believed that the electron beam stimulates the decomposition of CaF₂ into calcium and fluorine. The fluorine desorbs, and the remaining calcium atoms react with silicon from the substrate or embedded layers at elevated temperatures (e.g., 550 °C) to form CaSi₂. mdpi.com The morphology of the resulting structures is highly dependent on the initial film thickness and the duration of electron exposure. For instance, a 29 nm thick film formed small, rounded structures, while a thicker 53 nm film produced larger, snowflake-like structures. mdpi.com With increased irradiation time, these structures can transition from two-dimensional to three-dimensional, forming a nearly continuous layer. mdpi.com The formation of single-phase CaSi₂ films is critical, as residual Si polycrystals can inhibit subsequent chemical conversion processes, such as the synthesis of hydrogenated 2D Si nanosheets. researchgate.net
Table 2: Research Findings on 2D this compound Film Characterization
| Synthesis Method | Substrate | Growth/Processing Conditions | Key Findings | Source(s) |
| Close-Spaced Evaporation | Si(111) | Growth Temperature: 800–950 °C | Formation of single-phase, epitaxial CaSi₂ (6R) films with (0001) orientation. | researchgate.net |
| Reactive Deposition Epitaxy (RDE) & Molecular Beam Epitaxy (MBE) | Si(111), Si(100) | --- | RDE-grown CaSi₂ film on Si(111) showed higher transparency than MBE-grown films. | worldscientific.com |
| Post-growth Electron Irradiation | CaF₂/Si(111) with embedded Si layers | Temperature: 550 °C; Electron Exposure: 1-10 min | Formation of polycrystalline CaSi₂ structures; morphology depends on film thickness and exposure time. Transition from 2D to 3D structures with increased exposure. | mdpi.com |
| Solid Phase Epitaxy/Reactive Deposition Epitaxy | Si(111) | --- | Growth of high-quality, single-crystal epitaxial CaSi₂ films. | aps.orgaps.org |
Fundamental Structural and Electronic Aspects of Calcium Silicide
Crystalline Polymorphism and Phase Transitions
The calcium-silicon system is characterized by the formation of six stable compounds: Ca2Si, CaSi, Ca5Si3, Ca3Si4, Ca14Si19, and CaSi2. mtak.hu These phases possess distinct crystal structures and properties. mtak.hu Among these, calcium disilicide (CaSi2) is notable for its structural complexity and existence in several polymorphic forms. dtic.milwikipedia.org
At ambient conditions, CaSi2 typically exists in two trigonal/rhombohedral polymorphs, which are distinguished by their stacking sequences. wikipedia.orgresearchgate.net These forms are often referred to by their Ramsdell notation, 3R and 6R (or hR9 and hR18 in Hermann-Mauguin notation), corresponding to three-layer and six-layer repeat sequences, respectively. dtic.milresearchgate.net The 6R structure is the more common form produced by synthesis methods like rotary atomization. dtic.mil
Calcium silicide phases can undergo transitions to different crystalline forms under conditions of high temperature and pressure. For instance, upon heating CaSi2 to 1000 °C at a pressure of approximately 40 kbar, it transforms into a semi-stable tetragonal phase. wikipedia.org Further pressure increases on the trigonal phase, exceeding 16 GPa, can induce a phase transition to a structure similar to that of aluminum diboride (AlB2). wikipedia.org The Ca2Si phase is known to possess a simple orthorhombic crystalline structure belonging to the Pnma space group. aps.org
| Compound | Formula | Crystal System | Reference |
|---|---|---|---|
| Calcium Disilicide | CaSi₂ | Trigonal/Rhombohedral, Tetragonal (High P/T) | wikipedia.orgresearchgate.net |
| Calcium Monosilicide | CaSi | Orthorhombic | researchgate.net |
| Dithis compound | Ca₂Si | Orthorhombic | aps.orgresearchgate.net |
| Pentacalcium Trisilicide | Ca₅Si₃ | - | mtak.hu |
| Tricalcium Tetrasilicide | Ca₃Si₄ | - | mtak.hu |
| Tetradecacalcium Nonadecasilicide | Ca₁₄Si₁₉ | - | mtak.hu |
Layered Structures and Intercalation Phenomena
The crystal structure of calcium disilicide (CaSi2) is distinctively layered. nii.ac.jp It is classified as a Zintl phase compound, characterized by puckered, two-dimensional layers of silicon atoms that resemble the {111} layers of bulk silicon. researchgate.netnii.ac.jp These silicon sheets are composed of covalently bonded hexagonal rings and are separated by planar monolayers of ionically bonded calcium atoms. nii.ac.jpresearchgate.net The charge transfer from the more electropositive calcium to the silicon layers results in a structure where the silicon network is anionic, a hallmark of Zintl phases. nii.ac.jp
This unique layered arrangement allows for a chemical process known as intercalation, or more specifically in this case, deintercalation. The calcium atoms residing between the silicon layers can be selectively removed through topochemical reactions. researchgate.netnii.ac.jp This process, often achieved by reacting CaSi2 with specific chemical agents in solution, effectively exfoliates the layered structure, leading to the synthesis of two-dimensional silicon-based nanostructures, commonly referred to as silicon nanosheets. nii.ac.jpresearchgate.net The resulting silicon sheets retain the hexagonal atomic arrangement from the parent CaSi2 crystal. researchgate.net
Atomic and Molecular-Scale Structural Investigations
The atomic and molecular-scale structures of calcium silicides are investigated through a combination of theoretical modeling and experimental characterization techniques. First-principles calculations based on density functional theory (DFT) are systematically used to investigate the structural, electronic, and elastic properties of phases like CaSi, Ca2Si, and CaSi2. sci-hub.seresearchgate.net These computational methods allow for the determination of equilibrium lattice constants, formation enthalpies, and cohesive energies, which provide insight into the structural stability of the different compounds. sci-hub.seresearchgate.net
Experimentally, X-ray diffraction (XRD) is a primary tool for characterizing the crystal structure and identifying the different polymorphs of this compound, such as the 3R and 6R polytypes of CaSi2. dtic.mil For more detailed atomic-level analysis, high-resolution transmission electron microscopy (HRTEM) and electron diffraction (ED) are employed. researchgate.net These techniques can provide direct visualization of the crystalline lattice, including the ordered stacking of silicon sheets in CaSi2 and the hexagonal arrangement of atoms within those sheets. researchgate.net Spectroscopic methods, such as Auger and electron energy loss spectroscopy, are also used to study the formation of thin this compound layers. researchgate.net
| Polymorph | Crystal System | Space Group | Lattice Parameters (a, c) | Reference |
|---|---|---|---|---|
| 3R (hR9) | Trigonal/Rhombohedral | R-3m | a ≈ 0.383 nm, c ≈ 1.59 nm | wikipedia.orgresearchgate.net |
| 6R (hR18) | Trigonal/Rhombohedral | R-3m | a ≈ 0.386 nm, c ≈ 3.06 nm | wikipedia.org |
| Tetragonal | Tetragonal | - | - | wikipedia.org |
Electronic Band Structure and Conductivity in Calcium Silicides
The family of this compound compounds exhibits a broad spectrum of electronic properties, ranging from semiconducting to semimetallic and metallic behavior. mtak.hu This diversity arises from the specific stoichiometry and crystal structure of each phase, which in turn governs its electronic band structure. sci-hub.se Analysis of the electronic structures indicates that the chemical bonding within these materials is complex, featuring a combination of metallic, covalent, and ionic characteristics. sci-hub.seresearchgate.net The degree of charge transfer from calcium to silicon atoms is a key factor in determining the nature of the bonding and the resulting electronic properties. sci-hub.se
Among the calcium silicides, Ca2Si is recognized as a semiconductor. sci-hub.seresearchgate.net First-principles theoretical calculations predict that Ca2Si is a direct-gap semiconductor. mtak.huresearchgate.net The calculated value of its band gap varies depending on the computational method, with reported values ranging from 0.30 eV to 1.02 eV. mtak.huresearchgate.net Experimental studies involving photoconductivity measurements on epitaxial Ca2Si films have also been conducted to determine the band gap energy. dvo.ru
In contrast to the semiconducting nature of Ca2Si, other phases like CaSi and CaSi2 are characterized as semimetallic or metallic. mtak.hu The electrical resistivity of bulk CaSi2 crystals is approximately 1x10⁻⁴ Ω·cm at room temperature, which is characteristic of a metal. nii.ac.jp First-principles calculations support this, showing that CaSi has the highest metallicity, followed by CaSi2. sci-hub.se
The metallic properties observed in bulk this compound are preserved and can even be enhanced when the material is reduced to the nanoscale. nanorh.com Nanoparticulate forms of this compound exhibit metallic conductivity, making them suitable for applications that require efficient electrical conduction. nanorh.com The growth and properties of silicide materials at the nanoscale are an area of active research, as diffusion and phase transformation processes can differ from those in bulk systems. rsc.org The inherent metallic nature of nanoscale this compound, combined with high thermal stability, makes it a candidate for use in conductive coatings and electronic components. nanorh.com
Theoretical and Computational Modeling of Calcium Silicide Systems
Quantum Mechanical Methods (e.g., Density Functional Theory, DFT)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in providing a fundamental understanding of the electronic structure and bonding in calcium silicide compounds. DFT calculations allow for the accurate prediction of various material properties from first principles, without the need for empirical parameters.
First-principles calculations based on DFT are systematically used to investigate the structural properties of different this compound phases, such as CaSi, Ca₂Si, and CaSi₂. sci-hub.seresearchgate.netBy calculating thermodynamic quantities like formation enthalpies and cohesive energies, the relative stability of these compounds can be determined. Such studies have shown that CaSi₂ possesses the greatest structural stability, followed by CaSi and Ca₂Si. sci-hub.se The analysis of the electronic structure reveals that the bonding in these phases is a combination of metallic, covalent, and ionic characteristics. sci-hub.seresearchgate.netThe strength of the covalent bonds, particularly the Si-Si bonds, is a key factor in determining the structural stability of these silicides. sci-hub.seDFT has also been employed to explore more complex structures, such as nanotube bundles derived from CaSi₂, predicting their formation energies and stable atomic arrangements. aip.orgThese calculations indicate that the partially ionic character of the Si-Ca interaction is a promising feature for the self-organization of these nanotubes into larger bundles. aip.orgFurthermore, DFT combined with other analyses has been used to understand phase transformations, for example, how fluorine diffusion can induce a change from monolayer to bilayer silicene within the CaSi₂ structure. rsc.orgTable 1: Comparison of Calculated Properties for this compound Phases using DFT
| Property | Ca₂Si | CaSi | CaSi₂ |
| Calculated Formation Enthalpy (kJ/mol) | -56.1 | -49.6 | -37.8 |
| Calculated Cohesive Energy (eV/atom) | -4.43 | -4.59 | -4.78 |
| Conclusion on Stability | Least Stable | Moderately Stable | Most Stable |
Data sourced from studies on thermodynamic stabilities and first-principles calculations. sci-hub.seresearchgate.net
DFT calculations are a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to validate structural models. For silicon-containing compounds, the prediction of ²⁹Si Nuclear Magnetic Resonance (NMR) chemical shifts is particularly important.
Computational studies on complex calcium silicate (B1173343) hydrates, which share structural motifs with simpler calcium silicides, have demonstrated the power of this approach. These calculations show that the analysis of both the anisotropy and asymmetry of the ²⁹Si chemical shift can distinguish between different types of silicon environments (Qⁿ sites, where 'n' is the number of bridging oxygen atoms), even when their isotropic chemical shifts are similar. researchgate.netTheoretical results highlight that terminal and paired silica (B1680970) tetrahedra can be clearly differentiated, and the chemical shift anisotropies can also identify hydroxylated Si tetrahedra. researchgate.netThis level of detail from computational predictions offers a significant advantage in interpreting complex experimental NMR spectra. researchgate.netTable 2: Computationally Distinguished Silicon Sites in Calcium Silicates via ²⁹Si NMR Properties
| Silicon Site Type | Description | Key Distinguishing Feature from DFT |
| Q¹ | Terminal silica tetrahedra | Typically negative chemical shift anisotropy (CSA) |
| Q¹OH | Hydroxylated terminal tetrahedra | Differentiated by CSA from non-hydroxylated sites |
| Q² | Paired silica tetrahedra in a chain | (Si-O) local dipole skewness close to 0, positive CSA |
| Q²bOH | Hydroxylated bridging tetrahedra | Usually negative (Si-O) local dipole skewness, positive CSA |
Based on data from computational studies of ²⁹Si chemical shift anisotropies in hydrated calcium silicates. researchgate.net
The surface properties of materials are critical for applications ranging from catalysis to nanocomposites. First-principles computational methods are used to perform extensive analyses of calcium silicate surfaces. bilkent.edu.trresearchgate.netBy calculating the surface energy (γ) for various low-index crystallographic orientations, researchers can determine the most stable surfaces and predict the equilibrium crystal shape (Wulff structure). bilkent.edu.trresearchgate.net These calculations involve creating slab models of the material, cut along specific crystallographic planes, and ensuring the slabs are stoichiometric and charge-neutral. bilkent.edu.trThe surface energy is then computed based on the total energy of the slab compared to the energy of the bulk material. bilkent.edu.trSuch studies also allow for the investigation of how surface stability is affected by environmental factors, such as oxygen partial pressure. bilkent.edu.trresearchgate.netFurthermore, by computing the energy required to remove specific atoms (like Ca) from different surfaces, a deeper understanding of the material's reactivity and dissolution behavior can be achieved. bilkent.edu.trTable 3: Illustrative Example of Calculated Surface Energies for a Hypothetical this compound Crystal
| Crystallographic Plane (hkl) | Calculated Surface Energy (J/m²) | Relative Stability |
| (100) | 1.15 | High |
| (110) | 1.38 | Medium |
| (111) | 1.52 | Low |
| (001) | 1.21 | High |
Note: The values are hypothetical and for illustrative purposes to demonstrate the concept of anisotropic surface energy as calculated by first-principles methods. bilkent.edu.trresearchgate.net
Force Field Simulations and Molecular Dynamics Studies
While quantum mechanical methods provide high accuracy, they are computationally expensive and typically limited to relatively small systems and short timescales. Force field simulations and molecular dynamics (MD) offer a way to model larger, more complex systems over longer durations by using classical approximations for interatomic interactions.
A powerful strategy for modeling complex and disordered systems like calcium silicate hydrates (C-S-H) is multiscale modeling, which combines the strengths of both force field and quantum mechanical approaches. scientific.netdiva-portal.orgresearchgate.netIn this methodology, an extensive set of periodic structures is first generated and optimized using a reactive force field, such as ReaxFF. diva-portal.orgresearchgate.netThis initial step allows for the efficient exploration of many possible atomic configurations.
Following the force field optimization, selected structures, particularly the most energetically stable ones, are then re-optimized using more accurate quantum chemical methods like DFT. scientific.netdiva-portal.orgThis hierarchical approach provides a balance between computational efficiency and accuracy. While the main structural characteristics, like bond lengths, are often similar between the different levels of theory, quantum methods can provide a more refined description of the electronic structure and the balance of different chemical species within the material. scientific.net
Molecular dynamics simulations are widely used to investigate the structure, dynamics, and stability of interfaces between calcium silicate phases and other materials, such as polymers or other inorganic substrates. researchgate.netnih.govThese simulations rely on well-parameterized force fields, like ClayFF or custom-developed potentials (CSH-FF), to accurately describe the complex interactions at the atomic scale. rsc.orgnih.govmdpi.com MD studies of calcium-silicate-hydrate/polymer nanocomposites have revealed that the affinity between the two phases is influenced by the polarity of the polymer's functional groups. researchgate.netnih.govA key finding is the role of calcium ions, which act as coordination centers, bridging the inorganic silicate surface and the polymer chains through the formation of Ca-O ionic pairs. researchgate.netmdpi.comThese interfacial connections, along with hydrogen bonds, play a dominant role in the bonding and mechanical properties of the composite material. mdpi.comresearchgate.netBy simulating processes like uniaxial tension, these models can elucidate failure mechanisms at the nanoscale, often identifying the rupture of Ca-O bonds as a primary event. mdpi.comSuch insights are crucial for the rational design of new nanocomposite materials with enhanced properties.
Kinetic and Reaction Modeling
Kinetic Cellular Automaton (CA) models provide a powerful computational approach to investigate the complex mechanisms of hydration processes in calcium silicate systems. These models are particularly useful for testing hypotheses about reaction pathways and rate-controlling steps, acting as a form of virtual experiment to interpret empirical observations. nist.govresearchgate.net One notable example is the three-dimensional microstructure model known as HydratiCA, which simulates chemical kinetics using probabilistic cellular automaton algorithms founded on transition state theory. nist.gov
The HydratiCA model overcomes certain limitations of earlier simulation tools by incorporating kinetic factors and operating at a finer resolution. researchgate.net It can effectively simulate multicomponent mass transport and various heterogeneous and homogeneous reactions within a developing 3D microstructure. researchgate.net By adjusting parameters within the model, researchers can test different theories of hydration. For instance, the model has been used to show that neither of the two leading theories of Ca₃SiO₅ hydration alone could fully account for the wide range of experimental data, but a proposed mechanism combining elements of both provides a more accurate representation. nist.govresearchgate.net This combined mechanism involves both the dissolution of ions into solution and the subsequent nucleation and growth of hydrate (B1144303) phases on the silicate surface.
Below is a table summarizing key assumed properties and materials used in a typical Kinetic Cellular Automaton model for tricalcium silicate hydration.
| Material / Property | Assumed Value / Description |
| Phases Modeled | Tricalcium Silicate (Ca₃SiO₅), Water, Calcium Silicate Hydrate (C-S-H), Metastable Solid |
| Lattice Resolution | Typically on the micrometer scale (e.g., 1 µm) |
| Rate Control | Modeled as nucleation and growth of C-S-H, mediated by a transient solid layer |
| C-S-H Ca/Si Ratio | Variable, ranging from approximately 0.8 to 2.0 researchgate.net |
| Transport Mechanism | Modeled as probabilistic cell movement based on effective diffusivity of mobile species researchgate.net |
The formation of calcium silicate hydrate (C-S-H) gel is a critical process that dictates the strength and durability of cement-based materials. ascelibrary.org Computational modeling provides essential insights into the initial stages of this gel formation, which occurs under the out-of-equilibrium conditions typical of cement hydration. ascelibrary.orgresearchgate.net Using a computational materials engineering approach, researchers simulate the interactions of the fundamental building blocks in the solution to understand their tendency to form larger, more complex structures. researchgate.netarxiv.org
These models often begin by simulating the high pH pore solution chemistry found in cements. researchgate.net The primary dissolved species considered are hydrated Ca²⁺ and CaOH⁺ for calcium, and silicate monomers like Si(OH)₄, Si(OH)₃O⁻, and Si(OH)₂O₂²⁻ for silicon. researchgate.net The simulations then assess the Gibbs free energies of various chemical reactions to determine the most favorable pathways for the formation of T-O-T linkages (where T represents a tetrahedral Si or Al atom), which are characteristic of the gel structure. researchgate.net This approach helps to identify the dominant mechanisms controlling gel formation. researchgate.netarxiv.org
One key finding is that the initial step involves the interaction of dissolved calcium species with silicate monomers, leading to the formation of a calcium oxide layer motif characteristic of C-S-H. researchgate.net Molecular dynamics simulations have further revealed that the morphology of the resulting C-S-H gel is highly dependent on the calcium-to-silicon (Ca/Si) ratio. mst.edu At low Ca/Si ratios, the reaction is dominated by the growth of the silicate skeleton, resulting in a branched gel structure. Conversely, at high Ca/Si ratios, the aggregation of calcium ions and shorter silicate chains becomes the dominant mechanism, leading to the formation of ellipsoid-like particles. mst.edu
The following table presents calculated interaction energies (Gibbs free energies) for key reactions in the C-S-H system, indicating the spontaneity of different formation steps. Negative values signify favorable, spontaneous reactions.
| Reactants | Products | Interaction Energy (kJ/mol) |
| Ca(OH)₂ + Si(OH)₄ | Ca(OH)(OSi(OH)₃) + H₂O | -28.1 |
| Ca(OH)⁺ + Si(OH)₄ | Ca(OSi(OH)₃)⁺ + H₂O | -43.2 |
| Ca²⁺ + Si(OH)₄ | [Ca(Si(OH)₄)]²⁺ | -23.5 |
| Ca(OH)⁺ + Si(OH)₃O⁻ | Ca(OH)(OSi(OH)₂) | -110.1 |
Data derived from computational simulations of species in aqueous solution. researchgate.net
Computational Thermodynamics for Material Behavior (e.g., Viscosity of Melts)
Computational thermodynamics and molecular dynamics (MD) simulations are crucial tools for investigating the properties of calcium silicate melts, including their viscosity. matsci.org These simulations provide a microscopic view of the melt structure and dynamics, which are difficult to probe experimentally at the high temperatures involved. jussieu.fr By developing force fields that describe the interactions between the constituent atoms (e.g., Si, O, Ca, Al), researchers can model the behavior of multicomponent silicate melts that are geologically and industrially relevant. matsci.org
MD simulations can predict various thermodynamic and transport properties, such as density, enthalpy, and viscosity, as a function of temperature and composition. matsci.orgescholarship.org For instance, simulations of the CaO-Al₂O₃-SiO₂ (CAS) system show how the addition of calcium oxide modifies the silicate network. escholarship.org Calcium ions act as network modifiers, breaking up the continuous network of SiO₄ tetrahedra by creating non-bridging oxygens (NBOs). This depolymerization of the melt structure generally leads to a decrease in viscosity. jussieu.fr
The accuracy of these simulations depends heavily on the chosen interatomic potential. Different potentials can yield varying results for structural, vibrational, and elastic properties. researchgate.net The simulations are typically performed in different ensembles (e.g., NPT - constant number of particles, pressure, and temperature) to cross-check results and ensure the conservation of energy. matsci.org By analyzing the atomic trajectories generated during a simulation, properties like viscosity can be calculated. These computational studies have shown that static properties of the melt are often not significantly affected by the size of the simulated system (provided it is large enough, e.g., >1000 atoms), allowing for accurate predictions of bulk material behavior. matsci.org
The table below shows representative parameters and results from a molecular dynamics simulation of a calcium aluminosilicate (B74896) (CAS) glass-forming melt.
| Parameter | Description / Value |
| System Composition | (CaO)ₓ(Al₂O₃)ᵧ(SiO₂)z |
| Number of Atoms | 1000 - 8000 |
| Ensemble | NPT (Isothermal-Isobaric) |
| Pressure | 0 kbar (for comparison with atmospheric data) |
| Temperature Range | Typically >1500 K |
| Calculated Enthalpy (H) | -4711 kJ/mol (example for a specific CAS composition) escholarship.org |
| Fictive Temperature (Tf) | Decreases with decreasing cooling rate, indicating thermal history dependence escholarship.org |
Reaction Mechanisms and Chemical Behavior of Calcium Silicide
Hydration Mechanisms of Calcium Silicate (B1173343) Phases (e.g., Tricalcium Silicate)
The reaction can be summarized as follows: Ca₃SiO₅ + (3-x+n)H₂O → CₓSHₙ + (3-x)Ca(OH)₂ ucl.ac.uk
The strength of the final material is largely attributed to the formation of the C-S-H gel phase ucl.ac.uk.
The formation of Calcium Silicate Hydrate (B1144303) (C-S-H) is a critical step in the hydration process and proceeds via a dissolution-precipitation mechanism bft-international.com. Tricalcium silicate dissolves rapidly upon contact with water, releasing calcium, silicon, and hydroxide ions into the solution d-nb.info. The nucleation and growth of C-S-H are considered the rate-controlling steps for the hydration reaction nist.gov.
Research suggests that C-S-H formation follows a non-classical nucleation pathway bft-international.comaip.org. Initially, small, globular precursor particles with a disordered structure containing branched silicate chains are formed. These globules have diameters in the range of 40-60 nm bft-international.com. Over time, these precursors transform into a network of foil-like nanofoils with a more ordered, semi-crystalline layered structure containing non-branched silicate chains bft-international.com. This transformation can be observed within an hour of the initial reaction bft-international.com.
The hydration process is autocatalytic, meaning the C-S-H gel product stimulates its own formation acs.orgacs.org. The addition of pre-synthesized C-S-H "seeds" can significantly accelerate the hydration kinetics by providing new nucleation sites in the pore space, away from the original particle surfaces. This eliminates the induction period and increases the amount of hydration in the early stages d-nb.infoacs.orgacs.org. The rate of hydration during the nucleation and growth period increases as the degree of hydration progresses emerald.com.
During the very early stages of hydration, transient and thermodynamically metastable solid phases play a crucial role nist.gov. A key theory proposes the formation of a metastable C-S-H phase, sometimes denoted as C-S-H(m), which rapidly forms a low-permeability layer on the surface of the dissolving tricalcium silicate particles nist.gov. This layer is critical for describing the reaction kinetics, as it sharply reduces the dissolution rate of the underlying Ca₃SiO₅, leading to the characteristic induction period nist.gov.
The formation of this metastable hydrate is an essential element in bridging different theories of Ca₃SiO₅ hydration nist.gov. Once the solution becomes supersaturated with respect to the more stable C-S-H phase and calcium hydroxide, these products begin to nucleate and grow, marking the end of the induction period and the beginning of the acceleratory phase d-nb.infoacs.org.
Reactions with Carbon Dioxide: Carbonation Mechanisms
Calcium silicate reacts with carbon dioxide in the presence of water, a process known as carbonation. This reaction generally produces calcium carbonate (CaCO₃) and a form of silica (B1680970) (SiOx), often amorphous silica or a hydrous silica gel princeton.eduacs.orgresearchgate.netdtic.mil. The kinetics of this reaction are dependent on factors such as the Ca/Si ratio of the initial silicate, temperature, relative humidity, and CO₂ pressure dtic.milmdpi.com. The process involves the dissolution of the calcium silicate, which releases Ca²⁺ ions, followed by the nucleation and precipitation of CaCO₃ and silica gel mdpi.com.
The carbonation of calcium silicate hydrate (C-S-H) proceeds through three main periods: an initial dissolution period, a diffusion-controlled period, and a final period of slow, ongoing reaction researchgate.net. During the initial phase, calcium carbonate forms, and the reaction rate is highly dependent on the initial Ca/Si ratio of the C-S-H researchgate.net.
The crystal structure of the parent calcium silicate significantly influences the reaction pathway and the resulting products of carbonation princeton.eduacs.orgresearchgate.net. Studies comparing different polymorphs of CaSiO₃, such as wollastonite (chain-structured) and pseudowollastonite (ring-structured), demonstrate this effect clearly.
When wollastonite reacts with aqueous CO₂, the typical products are calcium carbonate and amorphous silica princeton.eduacs.orgresearchgate.net. However, the carbonation of pseudowollastonite under similar conditions yields not only calcium carbonate and amorphous silica but also plate-like crystalline calcium silicate phases princeton.eduacs.orgresearchgate.net. This difference in reactivity is attributed to variations in the dissolution of the parent silicate, the local pH, and the availability of nucleation sites princeton.eduacs.org. The specific polymorph of calcium carbonate formed (calcite, aragonite, or vaterite) can also be influenced by the reaction conditions and the specific calcium silicate being carbonated dtic.milmdpi.com. For instance, calcite tends to form during the carbonation of Ca₃SiO₅ and β-Ca₂SiO₄ in the presence of free water, while aragonite is favored in the absence of free water and during the carbonation of CaSiO₃ dtic.mil.
| Calcium Silicate Polymorph | Crystal Structure | Primary Reaction Products with CO₂(aq) | Reference |
|---|---|---|---|
| Wollastonite | Chain-structured | Calcium Carbonate (CaCO₃) and Amorphous Silica (SiOₓ) | princeton.eduacs.orgresearchgate.net |
| Pseudowollastonite | Ring-structured | Calcium Carbonate (CaCO₃), Amorphous Silica (SiOₓ), and Crystalline Calcium Silicate Phases | princeton.eduacs.orgresearchgate.net |
Dissolution Mechanisms in Aqueous and Basic Solutions
The dissolution of calcium silicates is the initial and a fundamentally important step in both hydration and carbonation reactions nih.gov. In aqueous solutions, the process begins with the interaction of water with the mineral surface. For tricalcium silicate, this leads to the release of calcium and silicate ions into the solution researchgate.net. The dissolution of quartz and silica in aqueous solutions involves the formation of silicic acid acs.org. The rate of dissolution can be influenced by pH and the presence of various ions in the solution acs.org. For instance, the presence of salts can enhance the dissolution rate acs.org.
In basic (alkaline) solutions, the dissolution behavior changes. Studies on dicalcium silicate (belite) in NaOH solutions show that its solubility increases with higher NaOH concentrations but decreases with increasing temperature researchgate.net. The stability of calcium silicate in basic solutions is also dependent on its form; for example, CaSiO₃ is more stable than β-2CaO·SiO₂ in caustic solutions researchgate.net. The dissolution in acidic solutions, by contrast, can lead to the formation of a silica-rich layer on the surface of the mineral, which can passivate the surface and slow further dissolution researchgate.net. The dissolution mechanism can be incongruent, meaning the ratio of elements entering the solution differs from their ratio in the solid, leading to the formation of surface layers with altered compositions nih.gov.
Polymerization and Depolymerization Reactions of Silicate Tetrahedra
The silicate anions in calcium silicates consist of linked SiO₄ tetrahedra. The degree of polymerization refers to the extent to which these tetrahedra are linked together. This structure is not static and can be altered through polymerization and depolymerization reactions, which are significant in many geochemical and material science processes .
Depolymerization is the breakdown of larger silicate polymer chains into smaller units. This process is enhanced in highly alkaline environments. The attack of hydroxide ions (OH⁻) on the silicate chains can disconnect bridging tetrahedra, leading to a decrease in the degree of polymerization researchgate.net. For example, mechanochemical activation of wollastonite can promote the depolymerization of its silica chain structure, which in turn enhances its reactivity towards carbonation researchgate.net. High pH conditions promote the dissolution of silicon, which involves the removal of bridging silicate tetrahedra from the C-S-H structure researchgate.net.
Electrochemical Reactions and Processes in Energy Applications
Calcium silicide (CaSi₂) is emerging as a material of significant interest in various energy applications due to its unique electrochemical properties. Its utility is being explored in next-generation battery technologies and thermoelectric systems, where its chemical behavior and reaction mechanisms are pivotal to performance.
Calcium-Ion Batteries
The pursuit of alternatives to lithium-ion batteries has highlighted calcium-ion (Ca-ion) batteries as a promising option, primarily due to the natural abundance, low cost, and high theoretical capacity of calcium. digitellinc.comazom.com Calcium silicides are being investigated as potential electrode materials for these systems. The core electrochemical process involves the insertion and extraction (intercalation/deintercalation) of calcium ions into the silicide structure.
Specifically, the Zintl phase CaSi₂ has been a focus of research. The electrochemical process involves the decalciation of CaSi₂, where Ca²⁺ ions are removed from the layered structure. digitellinc.comconfex.com However, studies have shown that achieving full decalciation is challenging, with only about 50% being achieved to date. digitellinc.comconfex.com The reaction mechanism is governed by the structural changes within the silicon layers as Ca²⁺ ions are inserted and removed. digitellinc.com The high theoretical capacity of silicon (~3800 mAh g⁻¹ for the reaction Si + 2 Ca²⁺ ↔ Ca₂Si) makes calcium silicides an attractive candidate, though the practical application is hindered by a poor understanding of the fundamental (de)calciation mechanisms. digitellinc.comconfex.com
Challenges in Ca-ion battery development include the formation of passivation layers on calcium metal electrodes, which can impede ion diffusion. syr.edu The larger size and higher charge density of calcium ions compared to lithium ions also make their intercalation into electrode materials more difficult. azom.comresearchgate.net
Lithium-Ion Batteries
While not used directly as an active material in the same way as in Ca-ion batteries, calcium disilicide (CaSi₂) serves as a crucial precursor for creating advanced silicon-based anodes for lithium-ion batteries (LIBs). Silicon is a highly sought-after anode material due to its exceptionally high theoretical capacity (~4200 mAh·g⁻¹), which is over ten times that of traditional graphite anodes. researchgate.netamse.org.cnrsc.org However, silicon anodes suffer from massive volume expansion during lithiation (the insertion of lithium ions), leading to poor cycle life. researchgate.netfrontiersin.org
To overcome this, researchers use a top-down approach starting with CaSi₂. Through a chemical process known as deintercalation, the calcium atoms are removed from the CaSi₂ crystal lattice. This process exfoliates the layered structure, yielding two-dimensional silicon nanosheets, often referred to as "silicene". researchgate.netresearchgate.net These nanosheets provide a stable structure for lithiation and delithiation, mitigating the severe volume changes. researchgate.net Composites made from these silicon nanosheets demonstrate enhanced performance as LIB anodes. For instance, one study noted a specific discharge capacity of 721.6 mAh·g⁻¹ at a high current density of 6 A·g⁻¹. researchgate.net
Compositing calcium silicate with nanosilicon has also been explored as a strategy to buffer the volume expansion and improve ionic transfer in Si-based anodes. researchgate.netsciopen.com An optimized anode of this type showed a low electrode expansion of 12.3% upon lithiation and delivered a specific capacity of 808 mAh g⁻¹ with high stability over 500 cycles. researchgate.netsciopen.com
Thermal Batteries and Other Applications
This compound is also utilized in specialized energy applications such as thermal batteries and pyrotechnics. In these contexts, it functions as a fuel in heat-generating (exothermic) mixtures. Self-heating military rations developed during World War II used a mixture of this compound and iron oxide, which, when ignited, produces significant heat without generating gas. nanotrun.com In thermal batteries, which operate at high temperatures, materials like this compound can be part of the pyrotechnic heat source required to melt the electrolyte and activate the battery. dtic.milfrontiersin.org
Thermoelectric Applications
Thermoelectric materials can convert heat directly into electricity (the Seebeck effect) and vice-versa. Silicides, in general, are considered promising thermoelectric materials because they are composed of abundant, non-toxic elements. ijaers.comsigmaaldrich.com Different phases of this compound, such as CaSi, Ca₂Si, and CaSi₂, have been investigated for their thermoelectric properties. researchgate.netscientific.net
Interactive Data Table: Electrochemical Performance of this compound in Energy Applications
| Application Area | Compound/Material | Key Performance Metric | Value | Source |
| Calcium-Ion Batteries | CaSi₂ | Theoretical Capacity (Si) | ~3800 mAh g⁻¹ | digitellinc.com |
| Lithium-Ion Batteries | CaSi₂-derived Si nanosheets | Specific Discharge Capacity | 721.6 mAh g⁻¹ @ 6 A g⁻¹ | researchgate.net |
| Lithium-Ion Batteries | pSi@20%CaO (Calcium Silicate Composite) | Specific Capacity | 808 mAh g⁻¹ @ 50 mA g⁻¹ | researchgate.netsciopen.com |
| Lithium-Ion Batteries | pSi@20%CaO (Calcium Silicate Composite) | Capacity Retention | 82% after 500 cycles | researchgate.netsciopen.com |
| Thermoelectric Systems | CaSi-based films | Seebeck Coefficient | up to 430 μV/K @ 330K | scientific.net |
| Thermoelectric Systems | Ca₂Si | Max. Figure of Merit (ZT) | 0.1 @ 873 K | mdpi.com |
| Thermoelectric Systems | CaSi | Lattice Thermal Conductivity | 2.5 W/mK @ 970 K | researchgate.net |
Applications of Calcium Silicide in Contemporary Science and Engineering
Metallurgical Engineering and Foundry Practices
Calcium silicide is a versatile ferroalloy composed of silicon, calcium, and iron, serving a critical role in modern metallurgical and foundry operations. Its utility stems from the strong chemical affinity of its constituent elements, particularly calcium, for oxygen, sulfur, and other non-metallic impurities present in molten metals.
This compound is widely employed as a potent deoxidizer and desulfurizer in the manufacturing of high-grade steel nanorh.comcasi-institute.commineral-loy.co.za. Both calcium and silicon exhibit a strong chemical affinity for oxygen casi-institute.commade-in-china.com. When introduced into molten steel, this compound reacts with dissolved oxygen and other impurities to form stable compounds like calcium oxide (CaO) and silicon dioxide (SiO2) quora.com. These compounds are incorporated into the slag phase, which can then be separated from the molten steel, effectively purifying the metal quora.com.
The desulfurization process occurs similarly, as calcium readily reacts with sulfur to form calcium sulfide (CaS), a stable compound that is insoluble in molten steel and is absorbed by the slag fe-alloy.com. This removal of sulfur and oxygen impurities is crucial for enhancing the quality, cleanliness, and mechanical properties of the final steel product nanorh.comquora.com. The steel industry is the largest consumer of this compound, accounting for approximately 90% of its global consumption casi-institute.commade-in-china.com.
This compound is a key additive in the production of various special metal alloys, particularly those requiring high strength and corrosion resistance nanorh.com. It is used in the manufacturing of rail steel, low-carbon steel, stainless steel, and more specialized products like nickel-based and titanium-based alloys made-in-china.commade-in-china.com. In these applications, it functions as a final deoxidizer, replacing aluminum in some cases to produce fine steels and special alloys casi-institute.commade-in-china.com. The use of this compound helps to remove impurities and achieve the precise chemical composition and properties required for high-performance applications in industries such as aerospace, automotive, and electronics nanorh.com.
In foundry practices, this compound serves as an effective inoculant in the production of cast iron made-in-china.comzxferroalloy.com. The process of inoculation involves adding small amounts of a substance to molten iron just before casting to control the solidification process and refine the microstructure irjet.net. This compound promotes the formation of fine-grained or spheroidal graphite, which is essential for improving the mechanical properties of cast iron made-in-china.comzxferroalloy.com.
Research has shown that this compound is a superior inoculating agent compared to others like ferrosilicon or silicon carbide irjet.netscribd.com. Its addition helps to prevent the formation of eutectic carbides, especially in thinner sections of castings, which can make the material hard and brittle irjet.net. Instead, it encourages the growth of desirable A-type graphite flakes in grey cast iron and a high number of small graphite nodules in ductile iron, enhancing strength and machinability scribd.comtudoksad.org.tr.
Table 1: Effect of this compound as an Inoculant on Grey Cast Iron Properties
| Property | Base Metal (Uninoculated) | Inoculated with this compound | Percentage Improvement |
|---|---|---|---|
| Eutectic Cell Count | 1x | 8-10x | 700-900% |
| Tensile Strength | Base Value | ~40% Increase | ~40% |
Data derived from studies on grey cast iron melted in induction furnaces irjet.netscribd.com.
A critical function of this compound in steelmaking is the modification of non-metallic inclusions casi-institute.com. In steels deoxidized with aluminum, hard, solid inclusions of alumina (Al2O3) can form. These inclusions are detrimental to the steel's properties and can cause significant processing issues, such as clogging the nozzles of continuous casting machines scielo.brresearchgate.netdiva-portal.org.
Calcium treatment with this compound modifies these harmful alumina inclusions scielo.brsrce.hr. The calcium transforms the solid Al2O3 into lower-melting-point liquid calcium aluminates (CaO-Al2O3) casi-institute.comresearchgate.net. These liquid inclusions are less likely to clog casting nozzles, and their globular shape is less harmful to the steel's mechanical properties, improving fluidity, ductility, and impact strength casi-institute.comscielo.br. The calcium aluminates formed are largely non-deformable in the solidified steel, which helps maintain the isotropy of the material's properties after it has been worked casi-institute.com. Furthermore, as a sulfide former, this compound promotes a random distribution of sulfides, preventing the formation of elongated, chain-type inclusions that can compromise the steel's integrity casi-institute.com.
The addition of this compound to molten steel indirectly influences the chemistry and viscosity of the slag. The calcium oxide (CaO) formed during deoxidation enters the slag layer. CaO is a basic oxide that acts as a flux, altering the slag's basicity researchgate.net.
An increase in basicity can lower the slag's viscosity researchgate.net. This occurs because the free oxygen ions (O²⁻) from the CaO help to break down, or depolymerize, the complex and highly viscous silicate (B1173343) network structures in the slag researchgate.netelsevierpure.com. A less viscous slag is more fluid and reactive, which enhances its ability to absorb more impurities from the molten steel. However, it is important to control the slag chemistry carefully, as excessive basicity can lead to an increase in viscosity if solid compounds like dicalcium silicate begin to precipitate within the slag saimm.co.za.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | CaSi, CaSi₂ |
| Calcium Oxide | CaO |
| Silicon Dioxide | SiO₂ |
| Aluminum Oxide (Alumina) | Al₂O₃ |
| Calcium Sulfide | CaS |
| Manganese Sulfide | MnS |
| Dicalcium Silicate | Ca₂SiO₄ |
| Ferrosilicon | FeSi |
| Silicon Carbide | SiC |
Semiconductor and Electronic Device Technology
This compound (CaSi₂) is emerging as a material of interest in the field of semiconductor and electronic device technology due to its unique electronic and structural properties. Its applications range from the fabrication of specialized semiconductor components to its use as a precursor for advanced two-dimensional materials.
Production of Specific Semiconductor Components
This compound is utilized in the production of certain semiconductor devices, with notable applications in thermoelectric converters, photodiodes, and LEDs. mtak.hu Different phases of this compound, such as Ca₂Si, CaSi, and Ca₅Si₃, exhibit a range of properties from semiconducting to semimetallic, making them suitable for various electronic applications. mtak.hu
The Ca₂Si phase, in particular, is a direct-gap semiconductor with a band gap that makes it a candidate for fabricating light-emitting diode structures on silicon for the near-infrared range. mtak.hu The thermoelectric properties of various this compound phases have been investigated, showing their potential for energy harvesting applications. The electrical conductivity and lattice thermal conductivity are key parameters in determining their thermoelectric performance.
Table 1: Thermoelectric Properties of Different this compound Phases
| Compound Phase | Electrical Conductivity at 320 K (S/cm) | Lattice Thermal Conductivity at 970 K (W/mK) |
|---|---|---|
| CaSi | 4000 | 2.5 |
| Ca₅Si₃ | 2128 | 2.1 |
This table is interactive. Click on the headers to sort the data.
Dopants in Electronic Component Fabrication
In the fabrication of electronic components, doping, the intentional introduction of impurities, is a critical process to modulate the electrical properties of semiconductors. Calcium has been explored as a dopant in specific applications within semiconductor manufacturing.
One notable example is the use of calcium in the doping of copper interconnect surfaces. google.com In the fabrication of advanced semiconductor devices, copper is used for metallization, and its surface properties are crucial for device performance and reliability. A patented method describes a process for creating contaminant-reduced calcium-doped copper surfaces on interconnects. google.com This process involves depositing a copper-calcium film and subsequently removing contaminants like carbon, sulfur, and oxygen. The resulting copper-rich film has a calcium-doping level in the range of 0.2 to 5 atomic percent. google.com This doping is intended to improve the properties of the copper interconnects. google.com
Conductive Coatings and Circuitry
The metallic conductivity of this compound makes it a candidate for applications in conductive coatings and circuitry. researchgate.net Thin films of metal silicides are integral to the integrated circuits of semiconductor and microelectronics devices. masterorganicchemistry.com While specific research on this compound thin films for conductive coatings on printed circuit boards (PCBs) is not extensively detailed in the provided search results, the general properties of silicides suggest their utility in this area.
Conductive coatings are essential for various functions in electronics, including electromagnetic interference (EMI) shielding and anti-static protection. These coatings often consist of a polymer matrix filled with conductive materials. The inherent conductivity of this compound, particularly in nanoparticle form, suggests its potential as a component in such coatings. Thin-film technology is increasingly used to produce high-performance and flexible circuit boards, where ultra-thin conductive layers are patterned to create high-density circuits. raypcb.comkorvustech.com
Precursors for 2D Silicon Nanosheets and Thin Films
A significant application of calcium disilicide (CaSi₂) in contemporary science is its role as a precursor for the synthesis of two-dimensional (2D) silicon nanosheets, often referred to as silicene. mdpi.comresearchgate.net These nanosheets are analogous to graphene and are of great interest for next-generation electronic and optoelectronic applications due to their predicted novel properties. organic-chemistry.org
The synthesis of silicon nanosheets from CaSi₂ is typically achieved through a top-down chemical exfoliation process. researchgate.net This involves the deintercalation of the calcium atoms from the layered Zintl phase structure of CaSi₂. In this structure, puckered layers of silicon atoms are separated by layers of calcium ions. By reacting CaSi₂ with certain chemical agents, the calcium layers can be selectively removed, leaving behind the 2D silicon sheets. A common method involves the reaction of CaSi₂ with hydrochloric acid at low temperatures. organic-chemistry.org More advanced methods, such as molten salt chemical exfoliation, have also been developed to produce silicene nanosheets. mdpi.com
Catalysis and Photocatalysis
This compound and its derivatives, particularly in nanoparticle form, have demonstrated potential as catalysts and catalyst supports in various chemical reactions. Their high surface area and reactivity contribute to their catalytic performance.
Catalyst Support in Organic Reactions (e.g., Hydrogenation, Friedlander Reaction)
Friedlander Reaction:
Calcium silicate (CaSiO₃) nanoparticles have been effectively utilized as a catalyst in the Friedlander synthesis of quinolines. researchgate.netsilicycle.com This reaction is a fundamental method for producing quinoline derivatives, which are important heterocyclic compounds with a wide range of biological activities. Research has shown that the use of CaSiO₃ nanoparticles as a catalyst can lead to excellent product yields.
In one study, the synthesis of 3,3-dimethyl-7-nitro-9-phenyl-3,4-dihydroacridin-1(2H)-one via the Friedlander reaction using calcium silicate nanoparticles as a catalyst resulted in a 93% yield. researchgate.netsilicycle.com The catalyst's reusability was also demonstrated, with consistent high yields over multiple reaction cycles, highlighting its potential for sustainable chemical synthesis. researchgate.net
Table 2: Catalytic Performance of Calcium Silicate Nanoparticles in the Friedlander Reaction
| Reactants | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 2-amino-5-nitrobenzophenone and 5,5-dimethyl-1,3-cyclohexanedione | CaSiO₃ Nanoparticles | 3,3-dimethyl-7-nitro-9-phenyl-3,4-dihydroacridin-1(2H)-one | 93 |
This table is interactive. Click on the headers to sort the data.
Hydrogenation:
While specific research detailing the use of this compound as a direct catalyst support for hydrogenation is limited in the provided results, the broader class of silicate materials is known to be effective as catalyst supports. Silica (B1680970) (SiO₂) is a common support for various metal catalysts, including palladium and nickel, used in the hydrogenation of organic compounds such as alkenes and nitroarenes. uni-bayreuth.denih.govnih.govresearchgate.net
The support material can significantly influence the activity and selectivity of the catalyst. For instance, a nanostructured nickel catalyst on a porous silica support has been shown to be highly effective for the selective hydrogenation of functionalized nitroarenes under mild conditions. uni-bayreuth.deresearchgate.net Similarly, palladium supported on silica has demonstrated high activity in the hydrogenation of various unsaturated compounds. sc.edu The use of a basic support can also be advantageous in certain hydrogenation reactions. Given these precedents, crystalline calcium silicate, with its potential basic properties, presents itself as a promising candidate for a catalyst support in hydrogenation reactions, although more specific research is needed to fully explore this application.
High Surface Area and Reactivity in Nanoparticulate Forms
When produced in nanoparticulate form, this compound exhibits significantly different properties compared to its bulk counterpart, primarily due to a much higher surface-area-to-volume ratio nanorh.com. This increased surface area leads to enhanced chemical reactivity, making nanostructured this compound a material of interest for various applications nanorh.com.
The synthesis of this compound nanoparticles can be achieved through methods like chemical precipitation nih.gov. These nanoparticles often present as irregularly shaped aggregates with diameters ranging from 50 to 400 nm nih.govresearchgate.net. The enhanced reactivity of these nanoparticles is beneficial in fields such as catalysis and energy storage nanorh.com.
The unique properties of this compound at the nanoscale extend to its thermal and electrical characteristics. Nanoparticles of this compound maintain thermal stability, which is crucial for high-temperature applications nanorh.com. They also exhibit metallic conductivity, a property that can be enhanced at the nanoscale, making them potentially useful in semiconductor devices and conductive coatings nanorh.com. The ability to tailor these properties by controlling the particle size opens up new avenues for the development of advanced materials.
Table 2: Properties of this compound Nanoparticles
| Property | Characteristic at Nanoscale | Potential Application | Reference |
|---|---|---|---|
| Surface Area | Significantly higher than bulk material | Catalysis, Energy Storage | nanorh.com |
| Reactivity | Enhanced due to high surface area | Metallic coatings, Electrode materials | nanorh.com |
| Thermal Stability | Maintained at high temperatures | High-performance coatings | nanorh.com |
Sustainable Materials Science and Waste Management
Carbon Dioxide Sequestration Technologies
Calcium silicate and its hydrated forms are recognized for their potential in carbon dioxide (CO₂) sequestration. The underlying principle is the mineralization of CO₂, where it reacts with calcium-containing materials to form stable calcium carbonate univ-lille.fr. This process mimics natural weathering but at an accelerated rate.
Calcium silicate hydrate (B1144303) (C-S-H), a primary component of cementitious materials, is susceptible to carbonation and thus presents a potential avenue for CO₂ capture researchgate.netacs.org. The reaction involves the dissolution of calcium ions from the silicate structure and their subsequent reaction with CO₂ to form calcium carbonate researchgate.net. Research has shown that this carbonation process is influenced by the calcium-to-silica ratio of the material researchgate.net.
Studies have explored using various industrial residues rich in calcium silicates, such as steel slag and municipal solid waste incinerator ash, for CO₂ capture researchgate.net. Furthermore, innovative approaches involve the synthesis of SiO₂-modified CaO from industrial byproducts like coal ash, which have demonstrated high CO₂ absorption capacity and good cyclic stability acs.org. These technologies not only offer a method for capturing and storing CO₂ but also provide a pathway for the valorization of industrial waste streams.
Table 4: CO₂ Sequestration Potential of Calcium Silicate Materials
| Material | CO₂ Sequestration Mechanism | Key Finding | Reference |
|---|---|---|---|
| Calcium Silicate Hydrate (C-S-H) | Mineral Carbonation | Reaction rate is dependent on the initial Ca/Si ratio | researchgate.net |
| Low-Lime Calcium Silicate Cement | Carbonation Curing | Can contain up to 300 kg of CO₂ per tonne of cement | ctfassets.net |
Development of Low-Carbon Cements and Construction Materials from Waste
The production of ordinary Portland cement (OPC) is a significant source of global CO₂ emissions. A promising strategy to mitigate this is the development of low-carbon cements, with a focus on those utilizing low-lime calcium silicates mdpi.com. These cements require less limestone and lower kiln temperatures during production, leading to a reduction in CO₂ emissions ctfassets.netctfassets.net.
Carbonatable calcium silicate cements (CCSC) are a notable example. These cements cure through a reaction with gaseous CO₂, effectively incorporating it into the final concrete product ctfassets.netcarbonbuilt.com. This process not only reduces the carbon footprint of cement production but also results in concrete with comparable or even superior durability to that made with OPC ctfassets.net.
Furthermore, there is a growing interest in utilizing industrial waste to create sustainable construction materials. Industrial byproducts such as fly ash, marble slurry, and calcium carbide waste can be used to synthesize calcium silicates or as partial replacements for cement researchgate.netcoretex.idmdpi.com. For instance, calcium silicates for insulating construction materials have been successfully produced through the solid-state reaction of industrial residues like marble and biomass ash researchgate.net. Similarly, combining calcium carbide waste with rice husk ash has yielded a novel cementitious material with properties resembling the hydration products of Portland cement mdpi.com. These approaches promote a circular economy by transforming waste into valuable building materials.
Table 5: Low-Carbon Cement and Construction Material Strategies
| Approach | Raw Materials/Waste Source | Key Benefit | Reference |
|---|---|---|---|
| Low-Lime Calcium Silicate Cement | Reduced limestone content | Lower CO₂ emissions during production | ctfassets.netglobalcement.com |
| Carbonatable Calcium Silicate Cement | Standard raw materials with adjusted chemistry | CO₂ is consumed during the curing process | ctfassets.netcarbonbuilt.com |
| Calcium Silicate Insulation from Waste | Marble, mussel shells, biomass ash | Valorization of industrial and biogenic waste | researchgate.net |
Advanced Composites and Hybrid Materials
This compound and its derivatives are being explored for their use in advanced composites and hybrid materials, where they can impart improved properties. In the realm of polymer composites, calcium silicate can be used as a filler to create environmentally friendly polymer concrete acs.orgnih.gov. For example, a composite made from dicalcium silicate filled with a polymer waste mix (PVC/PET) has been developed. In this application, the calcium silicate base material reacts and cures, with the precipitated carbonate products contributing to the material's improved mechanical properties acs.orgnih.gov.
The incorporation of fillers like calcium carbonate and fumed silica into polyurethane adhesives has been shown to modify their rheological and mechanical properties researchgate.net. While not directly this compound, these studies on related calcium and silica compounds highlight the potential for using such inorganic fillers to enhance the performance of polymer-based materials.
In the context of metal matrix composites (MMCs), while specific research on this compound as a reinforcement is not widely documented, the principles of MMCs suggest potential applications. MMCs often utilize ceramic particles to enhance the properties of a metal matrix, leading to improvements in strength, stiffness, and wear resistance researchgate.netmu.edu.tr. Given that this compound is a ceramic material, it could potentially be used as a reinforcing phase in metal matrices like aluminum or magnesium to create composites with tailored properties for various engineering applications. Further research is needed to fully explore the utility of this compound in this domain.
Table 6: Compound Names Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | CaSi₂ |
| Calcium Hydroxide | Ca(OH)₂ |
| Calcium Oxide | CaO |
| Methylene Blue | C₁₆H₁₈ClN₃S |
| Silicon Dioxide | SiO₂ |
| Hydrogen Gas | H₂ |
| Calcium Hydride | CaH₂ |
| Magnesium Hydride | MgH₂ |
| Carbon Dioxide | CO₂ |
| Calcium Carbonate | CaCO₃ |
| Dicalcium Silicate | Ca₂SiO₄ |
| Polyvinyl Chloride | (C₂H₃Cl)n |
| Polyethylene Terephthalate | (C₁₀H₈O₄)n |
Polymer-Calcium Silicate Hybrid Materials
Polymer-calcium silicate hybrid materials are composites that merge the properties of inorganic calcium silicate with organic polymers, resulting in materials with enhanced characteristics. These materials are widely studied for applications ranging from construction to biomedical engineering due to their excellent mechanical properties, thermal stability, and potential for bioactivity tandfonline.comtandfonline.com.
Research into these hybrids often focuses on improving the inherent brittleness of calcium silicate by incorporating polymers, which can enhance features like tensile strength, toughness, and ductility researchgate.net. The synthesis methods, such as the layer-by-layer (LBL) technique and sol-gel processes, allow for the creation of structured nanocomposites with tailored morphologies and properties researchgate.netmdpi.com.
Detailed research findings include:
Enhanced Mechanical Properties : The addition of natural polymers like gelatinized sticky rice starch (G-SRS) and carboxymethyl chitosan (CMC) has been shown to increase the compressive strength of calcium silicate composites. For instance, a composite with 3% G-SRS exhibited a ~62% increase in indentation hardness and a ~185% increase in elastic modulus compared to a pure calcium silicate sample tandfonline.com.
Bioactivity : High-density polyethylene/calcium silicate (HDPE/CS) composites have demonstrated bioactivity when soaked in simulated body fluid (SBF). These composites can induce the formation of hydroxyapatite on their surface, indicating their potential for use in medical applications as bioactive materials for bone tissue engineering scientific.net.
Covalent Bonding : Novel composites have been created where polymers with trialkoxysilane (T-silane) functions are covalently bonded to the calcium-silicate-hydrate (C–S–H) structure. This chemical linkage, confirmed by 29Si CP MAS NMR analysis, is crucial for developing new polymer-cement composites with reinforced mechanical properties researchgate.net.
Table 2: Research Findings on Polymer-Calcium Silicate Hybrid Materials
| Polymer Used | Key Findings | Potential Application | Source |
| Gelatinized Sticky Rice Starch (G-SRS) | Addition of 3% G-SRS increased indentation hardness by ~62% and elastic modulus by ~185%. The composite also showed evidence of self-healing ability. | Construction Materials | tandfonline.com |
| Carboxymethyl Chitosan (CMC) | Used as a green organic template in the synthesis of calcium silicate, resulting in finer particle morphology. | Construction, Biomedical | tandfonline.com |
| High-Density Polyethylene (HDPE) | HDPE/CS composites showed improved stiffness and hardness. They induced hydroxyapatite formation in simulated body fluid, indicating bioactivity. | Medical/Bioactive Materials | scientific.net |
| Hydrosoluble Copolymers with Silane Groups | Achieved covalent bonding between the polymer and the calcium-silicate-hydrate (C-S-H) structure, reinforcing the composite material. | Advanced Cement Composites | researchgate.net |
Pyrotechnic Applications (Heat and Light Sources in Compositions)
This compound (CaSi₂) is utilized as a fuel in the pyrotechnics industry to create special mixtures and compositions nanotrun.comchemeurope.comprimaryinfo.com. Its role is primarily to generate a significant amount of heat upon ignition, which can be used to initiate other components or to produce specific visual or auditory effects. It is a component in priming compositions, flash powders, and various initiators nanotrun.comprimaryinfo.compyrosociety.org.uk.
The compound is particularly valued in formulations that require a hot flame and the generation of a molten slag to ensure reliable fire transfer to compositions that are difficult to ignite pyrosociety.org.uk. Its properties make it a versatile fuel for both military and industrial pyrotechnics.
Specific applications include:
Smoke Compositions : this compound is used in smoke-generating mixtures, often in combination with hexachloroethane. Upon combustion, these mixtures produce silicon tetrachloride, which reacts with atmospheric moisture to form a dense white smoke screen nanotrun.comchemeurope.com.
Flash Compositions : It serves as a fuel in flash powders, which are designed to produce a rapid burst of light and sound nanotrun.comprimaryinfo.com.
Self-Heating Food Rations : A thermite-like mixture of iron oxide and this compound was employed in self-heating food cans developed during World War II. This mixture, when ignited, produces a substantial amount of heat without releasing gaseous products, making it ideal for this application nanotrun.comchemeurope.com.
Primers and Igniters : As a component in "hot primes," this compound helps to ignite other less sensitive pyrotechnic materials by producing a very hot slag pyrosociety.org.uk. It is also used in delay mixtures for devices like explosive bolts and grenades nanotrun.comchemeurope.com.
Table 3: Pyrotechnic Applications of this compound
| Application | Role of this compound | Other Components Often Used | Source(s) |
| Smoke Generation | Fuel that reacts to produce silicon tetrachloride, a smoke agent. | Hexachloroethane | nanotrun.comchemeurope.com |
| Self-Heating Cans | Fuel in a thermite-like mixture that generates moderate heat with no gas. | Iron(II,III) oxide | nanotrun.comchemeurope.com |
| Hot Priming Compositions | Generates a hot molten slag to ensure ignition of difficult-to-light compositions. | Oxidizers | pyrosociety.org.uk |
| Flash Powders | Acts as a fuel to create a rapid flash of light and/or sound. | Oxidizers (e.g., potassium perchlorate) | nanotrun.comprimaryinfo.comwikipedia.org |
| Delay Mixtures | Used as a fuel in time-delay compositions for grenades and explosive bolts. | Oxidizers | nanotrun.comchemeurope.com |
| Initiators/Percussion Caps | Serves as a fuel component in mixtures designed for initiation. | Oxidizers, Binders | nanotrun.comprimaryinfo.com |
Emerging Trends and Future Research Directions in Calcium Silicide Science
Development of Novel Synthesis Pathways for Tailored Microstructures
The ability to control the microstructure of calcium silicide is crucial for optimizing its performance in various applications. Traditional synthesis methods like solid-state reaction and mechanical alloying are being supplemented by more advanced techniques that offer precise control over particle size, morphology, and crystallinity. numberanalytics.com
Recent advancements include:
Sol-Gel Method: This chemical synthesis approach allows for the preparation of calcium silicate (B1173343) powders with varying crystalline structures, from amorphous to crystalline phases, by carefully controlling parameters such as the mixing ratio of precursors, temperature, and aging period. aip.org For instance, using tetraethyl orthosilicate (B98303) and calcium nitrate (B79036) tetrahydrate as precursors, the Ca/Si molar ratio can be adjusted to produce materials ranging from glass-like (<1) to self-setting cement-like (>2). dovepress.com
Microfluidic Synthesis: This novel and environmentally friendly approach enables the controlled formation of nano- and microstructures of materials like calcium molybdate (B1676688) by tuning nucleation and growth stages. rsc.org This technique offers precise control over reaction conditions, which could be adapted for synthesizing this compound with specific morphologies. rsc.org
Precipitation Method: This technique has been successfully used to synthesize nanoscale amorphous this compound particles with a spherical shape and a size of around 100 nm. rsc.org
Hydrothermal Synthesis: This method is being explored for the synthesis of silicate-based phosphors and offers another avenue for producing this compound with desired characteristics. researchgate.net
These innovative synthesis pathways are enabling the creation of this compound with tailored microstructures, opening up new possibilities for its application in advanced technologies.
Table 1: Comparison of Novel Synthesis Methods for this compound
| Synthesis Method | Key Advantages | Resulting Microstructure |
| Sol-Gel | High purity, homogeneity, low synthesis temperature. dovepress.com | Amorphous or crystalline powders with controlled particle size. aip.org |
| Microfluidic Synthesis | Precise control over reaction conditions, uniform particle size. rsc.org | Nano- and microstructures with tunable morphology. rsc.org |
| Precipitation | Simple, scalable, produces nanoscale particles. rsc.org | Amorphous, spherical nanoparticles. rsc.org |
| Hydrothermal | Can produce crystalline materials at relatively low temperatures. researchgate.net | Crystalline powders. researchgate.net |
Advanced In-Situ Characterization Techniques for Reaction Monitoring
Understanding the reaction mechanisms and kinetics during the synthesis and application of this compound is essential for process optimization and material design. Advanced in-situ characterization techniques are providing unprecedented insights into these dynamic processes. numberanalytics.com
Key techniques include:
In-Situ X-ray Diffraction (XRD): This technique allows for real-time monitoring of phase transformations and crystal structure evolution during mechanochemical reactions or other synthesis processes. mdpi.comresearchgate.net
In-Situ Raman Spectroscopy: This powerful tool can identify active species, reaction intermediates, and phase transitions during reactions, providing valuable information about the reaction pathways. researchgate.net
In-Situ Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These techniques enable the direct observation of morphological and compositional changes at the nanoscale under various environmental conditions, such as temperature and pressure. numberanalytics.com
Pressure and Temperature Monitoring: Simple yet effective, monitoring pressure and temperature changes during a reaction can provide information about reaction kinetics and the formation of different phases. mdpi.com
By combining these in-situ techniques, researchers can gain a comprehensive understanding of the complex processes involved in this compound synthesis and performance, leading to the development of more efficient and controlled manufacturing processes. numberanalytics.commdpi.com
Multiscale Modeling and Simulation for Predictive Material Design
Multiscale modeling and simulation are becoming indispensable tools for predicting the properties and performance of materials like this compound, bridging the gap between atomic-level understanding and macroscopic behavior. aip.orgpan.pl These computational approaches enable the design of new materials with desired properties in a more efficient and cost-effective manner. uri.edu
Current research focuses on:
Atomistic Simulations: Molecular dynamics (MD) simulations are used to investigate the fundamental structure and properties of calcium silicate hydrate (B1144303) (C-S-H), the primary binding phase in cement. uri.edu These simulations provide insights into the arrangement of atoms and the interactions between them. rsc.org
Mesoscale Modeling: At this level, models are developed to understand the collective behavior of nanoparticles and the formation of larger structures. rsc.org For example, simulations can predict the cohesion between calcium silicate hydrate nanoparticles, which is crucial for the material's mechanical properties. rsc.org
Continuum Micromechanics: This approach is used to predict the macroscopic properties of concrete, such as its coefficient of thermal expansion, by homogenizing the properties from the nanoscale (C-S-H) up to the macroscale (concrete). aip.org
Machine Learning (ML): ML models are being developed to predict the properties of cementitious materials based on their composition and microstructure, significantly reducing the need for extensive experimental work. uri.edu
The integration of these modeling techniques across different scales allows for a holistic understanding of this compound-based materials and provides a powerful platform for predictive material design. annualreviews.orgkoreascience.kr
Table 2: Applications of Multiscale Modeling in this compound Research
| Modeling Scale | Focus | Predicted Properties |
| Atomistic (Nano) | Structure and interactions of C-S-H. uri.edursc.org | Elastic properties, interatomic forces. uri.edu |
| Mesoscale | Cohesion and assembly of nanoparticles. rsc.org | Cohesion energy, aggregation behavior. rsc.org |
| Microscale/Macroscale | Overall material behavior. aip.org | Coefficient of thermal expansion, mechanical strength. aip.org |
| Machine Learning | Composition-property relationships. uri.edu | Elastic properties, compressive strength. uri.edu |
Exploration of New Functional Properties at the Nanoscale
As synthesis techniques advance, researchers are increasingly able to produce this compound at the nanoscale, unlocking novel functional properties that are not present in their bulk counterparts. rsc.org The high surface-to-volume ratio and quantum confinement effects at the nanoscale can lead to enhanced reactivity and unique electronic and optical properties. nih.gov
A key area of investigation is the difference in properties between microscale and nanoscale this compound particles. For example, a study comparing microscale (μCaSi) and nanoscale (nCaSi) calcium silicate particles found that:
nCaSi, with its amorphous structure and spherical particles of about 100 nm, released a higher amount of silicon ions compared to the semi-crystalline, irregular microparticles of μCaSi. rsc.org
nCaSi demonstrated significantly enhanced growth and differentiation of human mesenchymal stem cells and exhibited greater antibacterial activity against both Gram-negative and Gram-positive bacteria. rsc.org
These findings highlight the potential of nanoscale this compound in biomedical applications, such as bone repair and generation. rsc.org Research is also exploring the use of nanosilica to improve the durability of cement mortars by reducing calcium leaching and increasing the length of silicate chains in the C-S-H gel. elsevier.es
Integration of this compound in Hybrid and Multifunctional Materials
The integration of this compound into hybrid and multifunctional materials is a rapidly growing area of research, aiming to create composites with enhanced properties and new functionalities. mdpi.com By combining this compound with other materials, such as polymers or other ceramics, researchers can tailor the properties of the resulting composite for specific applications. frontiersin.org
Examples of this trend include:
Biomedical Composites: Calcium silicate is being incorporated into hybrid materials for biomedical applications. For instance, combining calcium silicate with chitosan, a biopolymer, for coating surgical-grade stainless steel implants aims to improve corrosion resistance and promote faster bone regeneration. indiascienceandtechnology.gov.in Another approach involves creating "smart" hybrid materials by mixing calcium-silicate particles with methacrylate-based resins for dental applications, promoting the remineralization of demineralized dentin. pocketdentistry.comallenpress.com
Cementitious Composites: The use of graphene oxide (GO) to control the growth and assembly of calcium-silicate-hydrate (C-S-H) nanosheets has been shown to significantly improve the strength and durability of cementitious materials. nature.com The functional groups on GO act as nucleation sites for C-S-H and enable effective stress transfer, leading to enhanced mechanical properties. nature.com
Organic-Inorganic Hybrids: Combining the advantages of organic polymers and inorganic substances, such as calcium silicate, can lead to composites with improved mechanical strength, biocompatibility, and bioactivity. mdpi.com
These hybrid materials hold great promise for a wide range of applications, from advanced construction materials to next-generation medical implants.
Sustainable Production and End-of-Life Management of this compound Materials
As the use of calcium silicate materials expands, there is a growing emphasis on developing sustainable production processes and effective end-of-life management strategies. sulfycor.com The production of traditional calcium silicate boards can be energy-intensive and the non-biodegradable nature of the final product presents waste management challenges. sulfycor.com
Current efforts towards sustainability include:
Use of By-products and Waste Materials: Researchers are exploring the use of industrial by-products and agricultural waste as raw materials for calcium silicate synthesis. For example, oil palm leaves and eggshells are being investigated as sources of silica (B1680970) and calcium oxide, respectively. bcrec.id Similarly, end-of-life materials like fly ash, silica fume, and rice husk ash can be used as supplementary cementitious materials to reduce the carbon footprint of concrete production. mdpi.com
Recycling and Reuse: Calcium silicate masonry products are fully recyclable in both closed-loop (reused in the same application) and open-loop (reused in another application) systems. construction-products.eu At the end of their life, calcium silicate insulation boards can be crushed and used as a porosifying agent in brick production or as an additive in clay insulating plasters. calsitherm.de
Process Optimization: Efforts are being made to reduce the environmental impact of the manufacturing process itself. This includes extracting dust generated during production and feeding it back into the process, and neutralizing alkaline excess water before discharge. calsitherm.de Packaging waste is also being addressed through recycling and the use of reusable containers. calsitherm.deadeo.com
These initiatives are crucial for ensuring that the benefits of this compound materials are realized in an environmentally responsible manner.
Expanding Catalytic Applications and Reaction Engineering
Recent research has highlighted the potential of this compound nanoparticles as effective catalysts in organic synthesis. This opens up a new frontier for the application of this material beyond its traditional uses.
A notable example is the use of wollastonite (CaSiO₃) nanoparticles as a catalyst in the Friedel-Crafts alkylation reaction for the synthesis of quinolines. researchgate.net In one study, calcium silicate nanoparticles synthesized via a nitric acid-catalyzed reaction from tetraethyl orthosilicate and calcium nitrate tetrahydrate demonstrated an excellent yield of 93% in this reaction. researchgate.net
Further research in this area is expected to focus on:
Exploring a Wider Range of Catalytic Reactions: Investigating the catalytic activity of this compound in other important organic transformations.
Optimizing Catalyst Performance: Tailoring the microstructure and surface properties of this compound nanoparticles to enhance their catalytic efficiency and selectivity.
Reaction Engineering: Developing efficient reactor designs and operating conditions for catalytic processes using this compound. For instance, research into the kinetics of lactide synthesis using a zinc lactate (B86563) and creatinine (B1669602) catalytic system has led to the development of a second-order pseudo-homogeneous kinetic model, which aids in process optimization. acs.org
The development of this compound-based catalysts offers a promising avenue for greener and more efficient chemical synthesis.
Understanding Long-Term Stability and Reactivity in Diverse Environments
The long-term stability and reactivity of this compound (CaSi₂) are critical factors influencing its performance and reliability across its various applications. Research into how this compound behaves over time in different environmental conditions is crucial for optimizing its use and developing new applications. The stability of this compound is not absolute and can be significantly affected by factors such as moisture, atmospheric composition, temperature, and the presence of other chemical agents. aldebaransistemas.comsanleboard.com
This compound's interaction with moisture is a key area of concern. The compound is known to be insoluble in cold water, but it can decompose when exposed to moisture, particularly in hot water, leading to the evolution of hydrogen gas and the formation of calcium hydroxide. wikipedia.orgnoaa.govchemeurope.com This reactivity with water necessitates storage in dry, ventilated conditions to prevent degradation and potential hazards, as the hydrogen gas produced is flammable. aldebaransistemas.com
The composition of the surrounding atmosphere also plays a significant role. Spontaneous ignition in air is possible, highlighting its flammable nature. wikipedia.orgchemeurope.com Furthermore, the presence of atmospheric carbon dioxide can lead to the formation of calcium carbonate on the surface of calcium silicate materials, a process that can alter the material's properties and, in some contexts, degrade its performance over time. rsc.org
Future research directions are increasingly focused on understanding and mitigating these stability issues. One area of investigation is the development of coatings or additives that can inhibit the decomposition of this compound. For instance, gum arabic has been used in some pyrotechnic mixtures to slow down its degradation. wikipedia.orgchemeurope.comnanotrun.com
In the context of industrial applications, particularly in metallurgy and construction, the long-term interaction of this compound with other materials and environmental factors is a subject of ongoing study. justdial.com For example, in construction materials, its durability and resistance to weathering are important considerations. justdial.com Research into calcium silicate-based cements and their carbonation kinetics is providing insights into how these materials evolve over their service life. mdpi.comresearchgate.net The environmental conditions, such as extreme temperatures, high humidity, and prolonged sunlight, can lead to the degradation of calcium silicate-based products over time. sanleboard.com
In more advanced applications, such as in biomaterials for bone regeneration, the controlled degradation and reactivity of calcium silicate are desirable traits. mdpi.comresearchgate.netnih.gov Research in this field examines how the material's dissolution and ion release can stimulate cellular activity. researchgate.netnih.gov However, even in these applications, understanding the long-term mechanical stability and how it is affected by the physiological environment is crucial. mdpi.com Studies have shown that the bending strength of some calcium silicate composites can decrease after several months in a simulated body fluid. mdpi.com
The table below summarizes key research findings on the stability and reactivity of this compound in different environments.
| Environment/Condition | Observed Effect on this compound (CaSi₂) | Research Focus/Findings | Citation |
| Moisture/Water | Decomposes, especially in hot water, producing hydrogen gas and calcium hydroxide. Insoluble in cold water. | In contact with moisture, flammable or explosive mixtures may form with air. Requires storage in dry conditions. | aldebaransistemas.comwikipedia.orgnoaa.govchemeurope.com |
| Air | Can be flammable and may ignite spontaneously. | The use of compressed air for cleaning dust should be avoided. | aldebaransistemas.comwikipedia.orgchemeurope.com |
| Acids | Reacts with hydrochloric, nitric, and hydrofluoric acids to produce flammable or toxic gases. | The reaction is more vigorous when this compound is in powder form. | aldebaransistemas.com |
| Atmospheric CO₂ | Can lead to the formation of calcium carbonate on the surface of calcium silicate materials. | This carbonation can alter material properties and long-term stability. | rsc.org |
| Physiological Solutions (Simulated Body Fluid) | Shows degradation and ion release. Bending strength of composites can decrease over time. | Important for biomedical applications where controlled degradation is desired to promote tissue regeneration. | mdpi.comnih.gov |
| High Temperatures | Stable under recommended storage conditions, but specific high-temperature data is limited in the provided context. | Used in high-temperature applications like metallurgy, suggesting a degree of thermal stability. | aldebaransistemas.comjustdial.com |
Future research will likely focus on developing a more granular understanding of the mechanisms behind this compound's degradation and reactivity. This includes first-principles studies to analyze surface stability and reactivity at the atomic level. bilkent.edu.trresearchgate.net Such fundamental research can pave the way for the rational design of more stable this compound-based materials for a wider range of applications, from industrial processes to advanced medical devices.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing high-purity calcium silicide, and how do synthesis parameters influence its structural and chemical properties?
- High-purity CaSi₂ is typically synthesized via direct reaction of calcium and silicon under inert atmospheres (e.g., CO₂ or argon). A two-step process involves mixing calcium and silicon powders, heating to 1000°C to initiate an exothermic reaction, and rapid cooling to form porous, metallic-gray CaSi . Alternative methods include flux-assisted melting of CaO and Si at 1400°C with CaF₂/CaCl₂ additives . Researchers should optimize parameters (e.g., stoichiometry, heating rate, and flux ratios) and characterize outcomes using X-ray diffraction (XRD) and scanning electron microscopy (SEM) to assess phase purity and microstructure .
Q. What characterization techniques are most effective for analyzing this compound’s crystallographic and compositional properties?
- XRD is critical for identifying crystalline phases (e.g., CaSi vs. CaSi₂), while energy-dispersive X-ray spectroscopy (EDS) quantifies elemental composition and detects impurities like Fe or Al . Thermal analysis (e.g., TGA/DSC) evaluates stability up to 1020°C, and Fourier-transform infrared spectroscopy (FTIR) can probe surface reactivity with moisture . For reproducibility, ensure standardized sample preparation and calibration against reference materials .
Q. How does this compound interact with aqueous environments, and what safety protocols are essential for handling it?
- CaSi₂ reacts exothermically with water, releasing hydrogen gas and forming Ca(OH)₂ and SiO₂. Researchers must conduct reactions in controlled environments (e.g., gloveboxes) and use gas capture systems to mitigate explosion risks . Kinetic studies under varying pH and temperature can clarify decomposition mechanisms, with in situ Raman spectroscopy monitoring reaction intermediates .
Advanced Research Questions
Q. How can discrepancies in reported thermal stability data for this compound under different atmospheric conditions be resolved?
- Conflicting data (e.g., oxidation rates in O₂ vs. CO₂) may arise from variations in sample purity, particle size, or experimental setups. Systematic studies should:
- Compare CaSi₂ from different synthesis routes (e.g., direct reaction vs. flux-assisted methods) .
- Use controlled-atmosphere TGA with mass spectrometry to track gas evolution .
- Apply computational models (e.g., density functional theory) to predict phase transitions and validate experimentally .
Q. What experimental designs are suitable for investigating this compound’s potential as a dopant or precursor in advanced materials (e.g., semiconductors or energy storage systems)?
- For semiconductor applications, explore CaSi₂’s role as a reducing agent in silicon carbide (SiC) synthesis. Reference methodologies from cobalt silicide studies, where self-aligned contacts to SiC were achieved via rapid thermal annealing (800–1000°C) and characterized using transfer length methods .
- In energy storage, test CaSi₂ as an anode material for Li-ion batteries by:
- Ball-milling CaSi₂ to nano-scale particles.
- Cycling electrochemical cells with LiPF₆ electrolytes.
- Using impedance spectroscopy to assess capacity fade mechanisms .
Q. What strategies address challenges in synthesizing this compound composites with controlled stoichiometry and interfacial properties?
- Composite synthesis (e.g., CaSi₂/SiO₂ or CaSi₂/graphene) requires:
- Precursor engineering : Use sol-gel or atomic layer deposition (ALD) to precoat substrates with Ca or Si .
- In situ monitoring : Employ synchrotron XRD or TEM to track phase evolution during reaction .
- Interface analysis : Apply X-ray photoelectron spectroscopy (XPS) to study bonding and defect states at composite interfaces .
Methodological Guidance
- Data Presentation : Use tables to compare synthesis parameters (e.g., temperature, atmosphere) and their impact on CaSi₂ purity . Figures should illustrate microstructural evolution (SEM) and reaction kinetics (TGA curves) .
- Literature Review : Prioritize primary sources from journals like Journal of Alloys and Compounds and avoid unreliable platforms (e.g., BenchChem) .
- Ethical Considerations : Adhere to safety protocols for reactive materials and cite hazard assessments in the experimental section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
